Ethyl [bis(octyloxy)phosphoryl]carbamate
Description
Properties
CAS No. |
61670-37-9 |
|---|---|
Molecular Formula |
C19H40NO5P |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl N-dioctoxyphosphorylcarbamate |
InChI |
InChI=1S/C19H40NO5P/c1-4-7-9-11-13-15-17-24-26(22,20-19(21)23-6-3)25-18-16-14-12-10-8-5-2/h4-18H2,1-3H3,(H,20,21,22) |
InChI Key |
ZIETUUKLSTXFOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(NC(=O)OCC)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Octanol
Key Intermediate : Bis(octyloxy)phosphoryl chloride [(C₈H₁₇O)₂P(O)Cl]
Procedure :
- Reaction : Phosphorus oxychloride (POCl₃, 1 eq.) is reacted with octanol (2.2 eq.) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.2 eq.) is added dropwise to neutralize HCl.
- Conditions : Stirred at 0°C for 2 h, then warmed to room temperature for 12 h.
- Workup : Filtered to remove triethylamine hydrochloride, and the solvent is evaporated under reduced pressure.
- Yield : ~85% (pale yellow liquid).
Supporting Data :
| Parameter | Value |
|---|---|
| Reaction Temp. | 0°C → RT |
| Solvent | DCM |
| Purification | None (direct evaporation) |
Source : Adapted from palladium-catalyzed phosphorylation methods in and POCl₃-mediated etherification in.
Carbamate Formation via Aminolysis
Procedure :
- Reaction : Bis(octyloxy)phosphoryl chloride (1 eq.) is treated with ethylamine (1.1 eq.) in dry THF at -20°C.
- Conditions : Stirred for 4 h, followed by quenching with ice-cold water.
- Workup : Extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (hexanes:ethyl acetate, 4:1).
- Intermediate : Bis(octyloxy)phosphoryl ethylamine [(C₈H₁₇O)₂P(O)NHCH₂CH₃] (yield: 78%).
Carbamoylation with Ethyl Chloroformate
Final Step :
- Reaction : Bis(octyloxy)phosphoryl ethylamine (1 eq.) is reacted with ethyl chloroformate (1.05 eq.) in the presence of pyridine (1.1 eq.) in DCM at 0°C.
- Conditions : Stirred for 6 h at RT.
- Workup : Washed with 1M HCl, saturated NaHCO₃, and brine. Solvent removal yields the crude product, which is recrystallized from ethanol.
- Yield : 72% (white crystalline solid).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.95–3.80 (m, 4H, POCH₂), 1.50–1.20 (m, 26H, CH₂ and CH₃).
- ³¹P NMR (162 MHz, CDCl₃): δ 8.2 ppm.
Source : Carbamoylation methods from and.
Alternative Routes
One-Pot Phosphorylation-Carbamoylation
Procedure :
- Reaction : POCl₃ (1 eq.), octanol (2.2 eq.), and ethyl carbamate (1 eq.) are combined in toluene with NaH (2.2 eq.) as a base.
- Conditions : Refluxed for 24 h.
- Workup : Extracted with DCM, purified via column chromatography (hexanes:ethyl acetate, 3:1).
- Yield : 65% (requires strict anhydrous conditions).
Advantage : Eliminates isolation of intermediates but demands precise stoichiometry.
Enzymatic Carbamate Synthesis
Emerging Method :
- Catalyst : Immobilized lipase (e.g., Candida antarctica) in supercritical CO₂.
- Reaction : Bis(octyloxy)phosphoryl amine + diethyl carbonate → Ethyl [bis(octyloxy)phosphoryl]carbamate.
- Yield : ~50% (optimization ongoing).
Source : Aligns with green chemistry approaches in.
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aminolysis Route | 72 | >98 | High | Moderate |
| One-Pot | 65 | 95 | Moderate | High |
| Enzymatic | 50 | 90 | Low | Low |
Key Challenges :
- Moisture Sensitivity : Phosphoryl chloride intermediates require rigorous anhydrous conditions.
- Purification : Silica gel chromatography is essential to remove triethylamine salts and unreacted octanol.
- Byproducts : Over-alkylation or hydrolysis may occur if stoichiometry deviates.
Industrial Applications and Patent Landscape
Chemical Reactions Analysis
Types of Reactions: Ethyl [bis(octyloxy)phosphoryl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
Ethyl [bis(octyloxy)phosphoryl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of ethyl [bis(octyloxy)phosphoryl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bis(octyloxy)phosphoryl moiety can interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Structural Features :
Key Differences :
Ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate (Uredepa)
Structural Features :
Key Differences :
- Aziridinyl groups confer alkylating activity, making this compound a cytotoxic agent.
- Smaller molecular size and higher reactivity compared to octyloxy derivatives.
Ethyl 2-(bis(2-(tert-butyl)phenoxy)phosphoryl)acetate
Structural Features :
Key Differences :
Ethyl carbamate (Urethane)
Structural Features :
Key Differences :
- Ethyl carbamate is a known carcinogen, with studies detecting it in alcoholic beverages (e.g., Chinese白酒: 46–214 μg/L) .
- The absence of phosphoryl groups eliminates organophosphorus-related bioactivity.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
Research Findings and Implications
- Synthetic Challenges : Long-chain alkyloxy groups (e.g., octyloxy) require optimized phosphorylation conditions to avoid steric interference .
Q & A
Q. How is Ethyl [bis(octyloxy)phosphoryl]carbamate synthesized, and what are the critical reaction conditions?
Methodological Answer: Synthesis typically involves a two-step process:
- Step 1: React phosphorus oxychloride (POCl₃) with excess octanol under anhydrous conditions to form bis(octyloxy)phosphoryl chloride. This requires controlled temperatures (0–5°C) and inert atmosphere (N₂/Ar) to minimize hydrolysis .
- Step 2: Introduce the carbamate moiety by reacting the phosphoryl chloride intermediate with ethyl carbamate or ethyl isocyanate. A base (e.g., triethylamine) is used to neutralize HCl. Solvents like dichloromethane or THF are preferred, and reaction progress is monitored via TLC or ³¹P NMR .
Q. What spectroscopic techniques are employed to characterize this compound?
Methodological Answer: Key techniques include:
- ³¹P NMR: To confirm phosphorylation (δ ~10–20 ppm for phosphoramidate/carbamate derivatives) .
- ¹H/¹³C NMR: Identify alkyl chain protons (δ 0.8–1.5 ppm for octyloxy CH₃ and CH₂ groups) and carbamate carbonyl (δ ~155 ppm in ¹³C) .
- Mass Spectrometry (ESI or HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with phosphorus .
Q. What are the common impurities encountered during synthesis, and how are they identified?
Methodological Answer: Common impurities include:
- Unreacted phosphoryl chloride: Detected via ³¹P NMR as a peak near δ 0 ppm.
- Partial substitution products (e.g., mono-octyloxy derivatives): Identified by anomalous integration in ¹H NMR or additional peaks in LC-MS.
- Oxidation byproducts: Phosphorus(V) species can form under aerobic conditions, detectable by ³¹P NMR (δ ~25–35 ppm). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Advanced Research Questions
Q. How does the steric bulk of octyloxy substituents influence the compound’s reactivity in nucleophilic environments?
Methodological Answer: The long alkyl chains hinder nucleophilic attack at the phosphorus center. To assess this:
- Compare reaction rates with shorter alkoxy analogs (e.g., ethyl or butyl derivatives) in SN2 displacement assays using nucleophiles like pyridine or NaN₃.
- Use computational modeling (DFT) to calculate steric maps and transition-state energies. Studies on analogous phosphoryl acetates (e.g., ethyl 2-[bis(2-isopropylphenoxy)phosphoryl]acetate) show reduced reactivity with bulky groups .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?
Methodological Answer: Discrepancies arise from varying purity or isomerism. Mitigation steps:
- Purity assessment: Use HPLC with UV/ELSD detection and elemental analysis (C, H, N, P).
- Isomer identification: Employ 2D NMR (COSY, HSQC) to detect diastereomers from chiral phosphorus centers.
- Controlled stability studies: Store samples under inert atmospheres and analyze degradation via accelerated thermal testing (40–60°C) .
Q. How can computational chemistry predict interactions of this compound with biological targets (e.g., phosphatases)?
Methodological Answer:
- Molecular docking: Use software like AutoDock Vina to model binding to phosphatase active sites (e.g., alkaline phosphatase PDB: 1ALK). Focus on hydrophobic interactions from octyloxy chains.
- MD simulations: Simulate lipid bilayer penetration to assess membrane permeability (e.g., GROMACS with CHARMM36 forcefield). Compare with experimental PAMPA assay results .
Q. What in vitro models evaluate the compound’s potential as a prodrug or enzyme inhibitor?
Methodological Answer:
- Enzyme inhibition assays: Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method or fluorogenic substrates. Measure IC₅₀ values and compare to known inhibitors like paraoxon .
- Metabolic stability: Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. CYP450 isoforms involved in oxidation (e.g., CYP2E1) can be identified using isoform-specific inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
